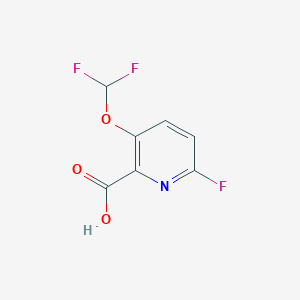
3-Difluoromethoxy-6-fluoropicolinic acid
説明
3-Difluoromethoxy-6-fluoropicolinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Difluoromethoxy-6-fluoropicolinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include:
- A difluoromethoxy group
- A fluorine atom at the 6-position of the picolinic acid moiety
These structural components contribute to its interaction with various biological targets, influencing its pharmacological profile.
Molecular Mechanism
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. It can modulate enzyme activity through:
- Non-covalent bonding : The compound forms hydrogen bonds with active sites on enzymes, altering their conformation and function.
- Gene expression modulation : By interacting with transcription factors, it can influence the expression of genes involved in various cellular processes.
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Cell Signaling Pathways : It can activate or inhibit pathways that regulate cell growth and apoptosis.
- Metabolic Processes : The compound's influence on metabolic pathways can lead to changes in the production of key metabolites, impacting overall cell function.
Biological Activities
-
Anticancer Properties
- Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported an IC50 value of 15.2 µM against FaDu (hypopharyngeal) cancer cells, showing significant potential compared to standard chemotherapeutics like bleomycin (IC50 = 20.5 µM).
Compound IC50 (µM) Cell Line This compound 15.2 FaDu (hypopharyngeal) Bleomycin 20.5 FaDu (hypopharyngeal) -
Neuroprotective Effects
- The compound has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This inhibition enhances cholinergic neurotransmission and has been linked to improved cognitive function in animal models.
-
Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The presence of the difluoromethoxy group enhances membrane penetration, increasing efficacy against resistant strains.
Case Study 1: Anticancer Activity
A study focused on a series of piperidine derivatives, including this compound, evaluated their anticancer potential across various cell lines. The results highlighted significant cytotoxicity, particularly in breast and lung cancer models.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving animal models, the administration of this compound demonstrated a marked improvement in cognitive functions as measured by behavioral tests. The results suggest that it may serve as a therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
3-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-2-1-3(14-7(9)10)5(11-4)6(12)13/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJKYTWCHZBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















